molecular formula C10H6N2O2S2 B15200906 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

Cat. No.: B15200906
M. Wt: 250.3 g/mol
InChI Key: LIYGYAHYXQDGEP-UHFFFAOYSA-N
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Description

Contextualization and Significance of Benzothiazole (B30560) and Thiazole (B1198619) Scaffolds in Chemical Research

The foundational structures of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol, namely the benzothiazole and thiazole rings, are of paramount importance in the field of chemical research, particularly in medicinal chemistry. These heterocyclic scaffolds are integral components of numerous biologically active molecules.

Benzothiazole, which consists of a benzene (B151609) ring fused to a thiazole ring, and its derivatives are recognized for a wide array of pharmacological activities. researchgate.netjchr.orgpcbiochemres.comresearchgate.net Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. jchr.orgpcbiochemres.comijsrst.com The versatility of the benzothiazole core allows for various chemical modifications, enabling the development of compounds with fine-tuned biological activities. jchr.org

Similarly, the thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a key structural motif in many therapeutic agents. semanticscholar.org Its presence is crucial for the biological activity of a wide range of compounds, including antimicrobial and anticancer drugs. semanticscholar.org The ability of both benzothiazole and thiazole scaffolds to interact with various biological targets has made them privileged structures in the design of new therapeutic agents.

The following table summarizes the diverse biological activities associated with the benzothiazole scaffold, as reported in various research findings.

Biological ActivityAssociated Research Findings
AnticancerDerivatives have shown promising results in clinical trials. d-nb.info
AntimicrobialEffective against various bacterial and fungal strains. jchr.orgd-nb.info
Anti-inflammatoryCertain derivatives exhibit significant anti-inflammatory properties. d-nb.info
AnticonvulsantA notable feature of some benzothiazole-based compounds. d-nb.info
AntidiabeticInvestigated for their potential in managing diabetes. ijsrst.com

Overview of this compound within Chemical Literature

The compound this compound is chemically identified as a derivative of benzothiazole, featuring a 4-hydroxy-2-thiazolyl substituent. This compound is structurally related to dehydroluciferin (B1459941), the oxidized form of luciferin (B1168401), the substrate for the enzyme luciferase which is responsible for the bioluminescence in fireflies. biosynth.comucl.ac.uk Specifically, it can be considered a 6-hydroxy derivative of dehydroluciferin.

In the context of bioluminescence research, the 6'-hydroxy group of the benzothiazole ring in luciferin and its analogs is crucial for light emission. mdpi.comnih.gov Modifications at this position significantly impact the properties of the resulting bioluminescence. mdpi.comnews-medical.net While direct and extensive research focusing solely on this compound is not widely prevalent under this specific nomenclature in the chemical literature, its significance is understood through the broader study of luciferin analogs and their application in bioluminescence imaging (BLI). ucl.ac.uknih.gov

Dehydroluciferin itself is known as a potent inhibitor of the firefly luciferase reaction and can be formed during the synthesis or storage of luciferin. ucl.ac.ukresearchgate.net The study of dehydroluciferin derivatives, including those with hydroxyl substitutions, is therefore relevant to understanding the mechanism of bioluminescence and for the development of new probes and modulators of the luciferase system.

Historical Perspective on the Research and Development of this compound

The historical context of this compound is intrinsically linked to the history of research into firefly bioluminescence and the synthesis of luciferin and its analogs. The structure of firefly luciferin was first elucidated and its synthesis reported in the mid-20th century. mdpi.com This foundational work paved the way for the synthesis of numerous luciferin analogs to explore the structure-activity relationships governing the color and intensity of the emitted light.

Early research into luciferin analogs included modifications of the benzothiazole ring. d-nb.info The synthesis of various 6'-substituted luciferins, such as 6'-aminoluciferin and 6'-methoxyluciferin, was undertaken to understand the role of this position in the bioluminescent process. d-nb.info The development of synthetic routes to these analogs has been a continuous area of research, with significant progress made in recent decades. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-(4-hydroxy-1,3-thiazol-2-yl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-4,13-14H

InChI Key

LIYGYAHYXQDGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

Established Retrosynthetic Strategies for 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

A logical and established approach to the synthesis of this compound is through a convergent retrosynthetic analysis. This strategy involves the separate synthesis of the two core heterocyclic systems, the 6-hydroxybenzothiazole (B183329) and the 4-hydroxythiazole, followed by their coupling.

The primary disconnection point is the C-C bond between the benzothiazole (B30560) and thiazole (B1198619) rings. This leads to two key synthons: a 6-hydroxybenzothiazole-2-carbonyl derivative (such as an acid chloride, ester, or amide) and a thiazole synthon bearing a nucleophilic character at the 2-position or a precursor that can be readily converted to the 4-hydroxythiazole ring.

A particularly effective and widely recognized strategy for the formation of the thiazole ring is the Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thioamide. Applying this to the target molecule, the retrosynthesis would proceed as follows:

Disconnection of the thiazole ring: The 4-hydroxythiazole ring can be retrosynthetically cleaved via the Hantzsch synthesis. This points to two crucial precursors:

A thioamide derived from 6-hydroxybenzothiazole-2-carboxylic acid.

A suitable α-halocarbonyl compound that can generate the 4-hydroxythiazole moiety. A plausible candidate for this is a dihaloacetyl compound or a related C2 synthon.

This retrosynthetic approach is advantageous as it builds upon the well-established and reliable Hantzsch reaction, allowing for a modular and convergent synthesis. The synthesis of the key intermediate, 6-hydroxybenzothiazole-2-carboxylic acid, has been documented and can be achieved from readily available starting materials. researchgate.netthieme-connect.comcam.ac.uk

Modern Approaches in the Synthesis of this compound

While the Hantzsch synthesis provides a solid foundation, modern synthetic chemistry offers a range of advanced techniques to improve efficiency, yield, and sustainability.

Transition Metal-Catalyzed Transformations in the Synthesis of this compound

Transition metal catalysis offers powerful tools for the formation of C-C and C-heteroatom bonds. While direct palladium- or copper-catalyzed cross-coupling reactions to form the bond between the two heterocyclic rings are conceivable, a more strategic application of transition metals lies in the synthesis of the key precursors.

For instance, palladium-catalyzed carbonylation reactions could be employed in the synthesis of the 6-hydroxybenzothiazole-2-carboxylic acid intermediate from a halogenated benzothiazole precursor. Similarly, copper-catalyzed reactions are known to facilitate the synthesis of benzothiazole cores from 2-aminothiophenols. mdpi.com

Although direct transition-metal-catalyzed coupling of a 2-halobenzothiazole with a pre-formed 4-hydroxy-2-lithiated thiazole could be envisioned, the stability of the organolithium species might be a concern.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green approaches can be incorporated:

Microwave-Assisted Synthesis: The Hantzsch thiazole synthesis and the formation of the benzothiazole ring are often accelerated by microwave irradiation. nih.gov This technique can significantly reduce reaction times and improve yields, often under solvent-free or minimal solvent conditions.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or glycerol (B35011) can significantly reduce the environmental impact of the synthesis. mdpi.com

Catalytic Approaches: Employing reusable solid acid or base catalysts can minimize waste and simplify product purification compared to stoichiometric reagents. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for Hantzsch thiazole synthesis. mdpi.comnih.gov

Multi-Component Reactions for the Formation of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. A plausible MCR approach for the synthesis of the target molecule could involve a one-pot reaction of a 2-aminothiophenol (B119425) derivative, an α-haloketone, and a source for the carboxyl group at the 2-position of the benzothiazole, followed by in-situ thioamidation and Hantzsch cyclization.

While a direct three-component reaction to form the final product is challenging to design, a one-pot, multi-step sequence that minimizes purification of intermediates aligns with the principles of MCRs and can significantly streamline the synthesis. The one-pot synthesis of Hantzsch thiazole derivatives from 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes serves as a precedent for such strategies. mdpi.comnih.gov

Reaction Mechanism Elucidation in the Synthesis of this compound

The key reaction in the proposed synthesis is the Hantzsch thiazole synthesis. The generally accepted mechanism for this reaction involves the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide (derived from 6-hydroxybenzothiazole-2-carboxylic acid) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone. This results in the formation of an intermediate thioether.

Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, leading to a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative.

Dehydration: The resulting thiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.

The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Under neutral or basic conditions, the reaction typically proceeds as described above. However, under acidic conditions, the regioselectivity can be altered, potentially leading to the formation of isomeric products. rsc.org Careful control of pH is therefore crucial for the successful synthesis of the desired this compound.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

To achieve a high yield of this compound, systematic optimization of the reaction conditions for the key Hantzsch thiazole synthesis step is essential. The following parameters should be considered:

ParameterDescriptionPotential Impact on Yield
Solvent The choice of solvent can significantly influence the solubility of reactants and the rate of reaction.Polar protic solvents like ethanol or methanol (B129727) are commonly used and often give good yields. The use of greener solvents like water or glycerol should also be explored.
Temperature Reaction temperature affects the rate of both the desired reaction and potential side reactions.While some Hantzsch syntheses proceed at room temperature, heating is often required to drive the reaction to completion. Microwave heating can offer precise temperature control and rapid heating. nih.gov
Catalyst While the Hantzsch synthesis can proceed without a catalyst, the use of an acid or base catalyst can accelerate the reaction.The use of reusable solid acid catalysts like silica-supported tungstosilisic acid can improve efficiency and simplify workup. mdpi.comnih.gov
Stoichiometry The molar ratio of the thioamide and the α-haloketone can impact the yield and purity of the product.A 1:1 stoichiometry is typically employed, but slight excesses of one reactant may be beneficial in certain cases.
Reaction Time The duration of the reaction needs to be sufficient for complete conversion of the starting materials.Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

A systematic study of these parameters, potentially using a Design of Experiments (DoE) approach, would be the most effective way to identify the optimal conditions for the high-yield synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

1D and 2D NMR Techniques for Structural Confirmation of this compound

A definitive structural confirmation using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy requires experimental spectra. These spectra would provide specific chemical shifts (δ), coupling constants (J), and correlation cross-peaks essential for assigning the protons and carbons within the molecular structure. This data is not available.

Elucidation of Tautomeric Forms of this compound via NMR

The potential for tautomerism exists in this molecule, particularly involving the hydroxy groups on the thiazole (B1198619) and benzothiazole (B30560) rings. An NMR study, often involving variable temperature experiments or the use of different solvents, would be necessary to identify the presence and equilibrium of any tautomeric forms. No such studies have been published.

Mass Spectrometry (MS) Applications for this compound Analysis

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₆N₂O₂S₂). This fundamental data point is not documented.

Fragmentation Pathways of this compound

Tandem MS (MS/MS) experiments are required to induce fragmentation of the parent ion and analyze the resulting daughter ions. This analysis reveals characteristic fragmentation patterns that are crucial for structural confirmation and identification. The fragmentation pathways for this specific compound have not been reported.

Vibrational Spectroscopy (IR and Raman) of this compound

Infrared (IR) and Raman spectroscopy would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as O-H, C=N, C-S, and aromatic C-H bonds. A comparative analysis of experimental spectra with theoretical calculations would allow for a complete assignment of the vibrational modes. This information is not present in the scientific literature.

Electronic Spectroscopy (UV-Vis and Fluorescence) of this compound

The electronic absorption and emission properties of this compound are complex and highly sensitive to its environment, including solvent polarity and pH. This sensitivity arises from the existence of multiple tautomeric and ionic forms in equilibrium. The primary forms include the phenol-enol, phenol-keto, phenolate-enol, and phenolate-keto species.

In solution, the concentration ratio of these different chemical species is governed by a delicate triple chemical equilibrium influenced by factors such as pH, solvent polarity, hydrogen bonding, the presence of other ions, and π-π stacking. acs.org The absorption maxima of these forms range from the ultraviolet to the green regions of the electromagnetic spectrum. acs.org

The fluorescence emission of this compound is particularly noteworthy for its color variability, spanning from blue to red. acs.org The neutral forms, phenol-enol and phenol-keto, are known to be blue emitters. acs.orgresearchgate.net In contrast, the phenolate-enol form is a yellow-green emitter, which is the most probable source of the common yellow-green bioluminescence in many wild-type luciferases. acs.orgnih.gov The phenolate-keto form is consistently a red emitter. acs.orgresearchgate.netnih.gov The phenol-enolate and the phenolate-enolate dianion are yellow or orange emitters. acs.orgnih.gov

A systematic study of the emission properties in aqueous buffers has provided the individual emission spectra for these forms. For instance, in an aqueous environment, the phenolate-keto form exhibits the lowest emission energy, with a maximum at 634 nm. acs.org A neutral phenol-keto isomer, constrained to the keto form, has been observed to produce green emission at 525 nm. acs.org In the gas phase, isolated from solvent effects, the fluorescence band maxima for the phenolate-keto and phenolate-enol monoanions have been recorded at 599 ± 2 nm and 563 ± 2 nm, respectively, at 100 K. rsc.org

Chemical Form Emission Color Emission Maximum (λmax) Conditions
Phenol-enolBlueNot specifiedNeutral form
Phenol-ketoBlue525 nmNeutral, constrained form in aqueous solution acs.org
Phenolate-enolYellow-green563 ± 2 nmGas phase, 100 K rsc.org
Phenolate-ketoRed634 nmAqueous solution acs.org
Phenolate-ketoRed599 ± 2 nmGas phase, 100 K rsc.org
Phenol-enolateYellow/OrangeNot specifiedIn solution acs.orgnih.gov
Phenolate-enolate dianionYellow/OrangeNot specifiedIn solution acs.orgnih.gov

X-ray Crystallography Studies of this compound

The solid-state structure of this compound was first determined in 2009. researchgate.net X-ray diffraction analysis of its crystals revealed that the molecule exists exclusively in the pure trans-enol form. acs.orgnih.govresearchgate.net This finding was significant as it provided a definitive structural characterization of the firefly emitter in the solid state, which had been challenging to obtain due to the compound's instability. nih.gov The crystal structure confirmed that the conjugated acid (phenol form) of the emitter adopts a pure enol tautomer in the crystalline phase. nih.govresearchgate.net

Crystal Data Parameter Value
Empirical Formula C10H6N2O2S2
Crystal System Data not available
Space Group Data not available
Tautomeric Form in Solid State trans-enol acs.orgnih.govresearchgate.net

The crystal packing of this compound is characterized by significant intermolecular interactions. The molecules in the crystal are assembled as head-to-tail hydrogen-bonded dimers. acs.orgnih.govresearchgate.net This dimeric arrangement is a key feature of the crystal packing.

Computational Chemistry and Theoretical Investigations of 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

Quantum Chemical Calculations on Electronic Structure of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

Quantum chemical calculations are fundamental to understanding the electronic behavior of the molecule. These methods provide a detailed description of the electron distribution and orbital energies, which govern the compound's chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable, low-energy three-dimensional conformation. These studies yield optimized geometric parameters, including bond lengths and angles, which are crucial for understanding the molecule's structural framework. The calculations reveal a nearly planar arrangement of the fused benzothiazole (B30560) and thiazole (B1198619) ring systems, a common feature in related heterocyclic compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Results)

Parameter Bond/Angle Calculated Value
Bond Length C-S (Thiazole) 1.75 Å
C=N (Thiazole) 1.31 Å
C-S (Benzothiazole) 1.76 Å
C=N (Benzothiazole) 1.38 Å
C-O (Hydroxy) 1.36 Å
Bond Angle C-S-C (Thiazole) 89.5°
C-N-C (Benzothiazole) 109.0°

Note: The data in this table is illustrative and represents typical values obtained for similar structures through DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap typically implies higher chemical reactivity. For this compound, the HOMO is generally localized on the electron-rich benzothiazole moiety, while the LUMO is distributed across the thiazole ring system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons in chemical reactions.

Table 2: Calculated Reactivity Descriptors for this compound

Descriptor Formula Typical Calculated Value (eV)
HOMO Energy (EHOMO) - -5.98
LUMO Energy (ELUMO) - -1.85
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.13
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -3.915
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.065
Global Softness (S) 1 / (2η) 0.242

Note: Values are representative and derived from DFT calculations typical for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of this compound over time. By simulating the motions of atoms and bonds, MD provides insights into the molecule's flexibility and preferred shapes in different environments, such as in an aqueous solution. Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD), helps to confirm the stability of the structure predicted by DFT calculations. Such simulations are crucial for understanding how the molecule might change its shape to interact with biological targets.

Theoretical Spectroscopic Prediction of this compound Spectra

Computational methods can accurately predict various spectroscopic properties. DFT calculations are used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. This theoretical spectrum can be compared with experimental data to confirm the compound's structure. Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Visible), calculating the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, typically π→π* transitions within the conjugated system.

Table 3: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

Spectroscopic Data Feature Predicted Wavenumber/Wavelength
IR Frequencies O-H stretch (hydroxyl) ~3450 cm⁻¹
C=N stretch (thiazole) ~1610 cm⁻¹
C-S stretch ~700 cm⁻¹

| UV-Vis Absorption | λmax (in Ethanol) | ~355 nm |

Note: These are illustrative values based on theoretical calculations for analogous structures.

Solvent Effects on the Electronic Properties of this compound

The surrounding solvent can significantly influence the electronic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used with DFT to simulate these solvent effects. Studies on similar benzothiazole derivatives show that increasing solvent polarity can lead to changes in the HOMO-LUMO gap and a shift in the UV-Vis absorption spectrum (solvatochromism). For this compound, polar solvents are expected to stabilize the excited state more than the ground state, potentially causing a red shift (bathochromic shift) in its λmax.

Table 4: Representative Solvent Effects on Electronic Properties

Solvent (Dielectric Constant) HOMO-LUMO Gap (ΔE) λmax
Gas Phase (1.0) 4.13 eV 348 nm
Ethanol (B145695) (24.5) 4.05 eV 355 nm

Note: Data represents general trends observed for similar compounds in computational studies.

Prediction of Molecular Interactions of this compound with Biomolecules (in silico)

In silico techniques, particularly molecular docking, are used to predict and analyze the potential interactions between this compound and biological macromolecules, such as enzymes or receptors. Docking simulations place the molecule into the binding site of a target protein and calculate a binding affinity score, which estimates the strength of the interaction. These studies can identify key interactions, such as hydrogen bonds formed by the hydroxyl groups or π-π stacking involving the aromatic rings. For instance, docking this compound against protein kinases, a common target for benzothiazole derivatives, can reveal its potential inhibitory mechanism. The stability of these predicted interactions is often further validated using MD simulations of the protein-ligand complex.

Table 5: Illustrative Molecular Docking Results with a Protein Kinase Target

Parameter Result
Binding Affinity -8.5 kcal/mol
Key Interacting Residues LYS72, GLU91, LEU135

Note: This is a hypothetical docking result against a representative protein kinase active site.

Investigations into the Biological Activities and Mechanistic Pathways of 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol in Vitro Studies

Enzyme Inhibition Studies of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol (In Vitro)

No published in vitro studies were found that specifically detail the enzyme inhibition properties of this compound. While the benzothiazole (B30560) scaffold is a known pharmacophore present in various enzyme inhibitors, data for this particular compound is lacking.

Kinase Inhibition Mechanisms of this compound (In Vitro)

There are no specific in vitro studies available that describe the kinase inhibition mechanisms of this compound. The broader class of thiazole (B1198619) derivatives has been investigated for the inhibition of various kinases, including EGFR, PI3K/mTOR, and B-RAFV600E, but this activity has not been documented for the specified compound.

Receptor Binding Assays of this compound (In Vitro)

Information regarding in vitro receptor binding assays for this compound is not available in the current scientific literature.

Antioxidant Activity of this compound and Related Mechanisms (In Vitro)

There are no specific in vitro studies that have evaluated the antioxidant activity of this compound. Numerous studies confirm that the antioxidant potential of 2-(hydroxyphenyl) benzothiazole derivatives is highly dependent on the number and position of hydroxyl groups. Common assays used for related compounds include the DPPH and ABTS free radical scavenging assays. However, specific IC50 values or mechanistic details for this compound have not been reported.

Antimicrobial and Antifungal Activity Mechanisms of this compound (In Vitro)

No in vitro studies detailing the antimicrobial or antifungal activity and mechanisms of this compound are currently available. Benzothiazole derivatives have been widely studied for their effects against various bacterial and fungal strains, but specific data, such as minimum inhibitory concentration (MIC) values, for this compound does not exist in the reviewed literature.

Applications of 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol in Materials Science and Technology

Development of Fluorescent Probes and Sensors Based on 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

The benzothiazole (B30560) moiety is a well-established fluorophore. Its electron-withdrawing nature, combined with the potential for intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), makes it an excellent platform for designing fluorescent sensors. Derivatives can be functionalized with specific recognition units (receptors) that bind to target analytes, leading to a measurable change in their fluorescence properties.

While direct studies on oxyluciferin as a standalone metal ion sensor are limited, the principle is demonstrated in its biological context where metal ions can interfere with the firefly luciferase-luciferin reaction. This suggests the inherent sensitivity of the molecular structure to the presence of metal ions. In the broader context of benzothiazole derivatives, numerous fluorescent chemosensors for various metal ions have been developed. These sensors typically operate through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching. For instance, a novel supramolecular probe, 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol, has been synthesized and shown to have innovative electrochemical and optical responses towards certain ions.

Interactive Data Table: Benzothiazole Derivatives for Metal Ion Detection

Derivative Name Target Ion(s) Detection Mechanism Reference
4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol AcO-, F-, I- Optical & Electrochemical

It has been noted that chemosensors with various fluorophores, including benzothiazole-incorporated molecules, are candidates for chromogenic chemosensors for metal ion detection.

Similar to metal ion detection, the development of anion-selective fluorescent probes based on the benzothiazole scaffold is an active area of research. These sensors often rely on hydrogen bonding interactions between the anion and a recognition moiety on the sensor, which perturbs the electronic structure of the fluorophore and alters its emission. A rationally planned benzothiazole derivative, 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol, exhibits selectivity towards acetate (B1210297) (AcO-) and fluoride (B91410) (F-) anions through both visual and absorption-based methods, while iodide (I-) is sensed selectively via a redox mechanism . The introduction of diverse functionalities to the benzothiazole core has been reported for the screening of anions via deep absorption modes .

Luminescent Properties of this compound for Organic Optoelectronics

The inherent fluorescence of benzothiazole derivatives makes them attractive candidates for use in organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Their properties can be tuned to achieve emission across the visible spectrum.

Benzothiazole derivatives are being explored as highly efficient emitting materials for OLEDs. Theoretical studies have shown that the geometry and electronic properties of these compounds are crucial for their performance. For example, non-planar configurations in some benzothiazole derivatives can be beneficial for their use in optoelectronic devices research-nexus.netresearchgate.net. Computational studies have suggested that some oxyluciferin analogs could serve as effective light-emitting materials in OLED applications, potentially emitting a variety of colors such as blue, green, orange, and red nih.gov.

Three benzothiazole derivatives, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), have been synthesized and their luminescent properties investigated. When excited with 365 nm light, BPO, BHPO1, and BHPO2 exhibit bright blue-violet, green, and orange emission in aggregated states, respectively. By dispersing these three derivatives into a solid polymer matrix in a specific proportion, a saturated white-light emission was achieved, demonstrating their potential for fabricating white organic light-emitting sources rsc.org.

Interactive Data Table: Performance of Benzothiazole Derivatives in OLEDs

Derivative Name Emission Color CIE Coordinates Application Reference
BHPO1, BHPO2, BPO mixture White (0.31, 0.32) White Light-Emitting Source rsc.org
BPNA Yellowish-White (0.24, 0.36) at 10V WOLED researchgate.net

The solid-state luminescent properties of organic molecules are critical for their application in devices. For oxyluciferin, its crystal structure reveals that it exists in a pure trans-enol form, assembled as head-to-tail hydrogen-bonded dimers acs.org. The steady-state absorption and emission spectra in the solid state have been recorded and assigned to the six possible chemical forms of the emitter and its anions acs.org. The emission maxima of these forms range from the blue to the red regions of the spectrum acs.org. Specifically, the neutral phenol-enol and phenol-keto forms are blue emitters, the phenolate-enol form is a yellow-green emitter, and the phenolate-keto form emits in the red region acs.org. This polymorphism in the solid state suggests that the emission color can be tuned by controlling the chemical environment.

Chemo- and Biosensor Development based on this compound

The inherent sensitivity of the oxyluciferin structure to its environment, a key feature of its bioluminescent function, also makes it a promising candidate for the development of chemo- and biosensors. The principle relies on the modulation of its fluorescence properties upon interaction with specific analytes. While the most well-known application is in luciferase-based assays for ATP, the core molecule has potential for broader sensing applications. The development of chemical sensors for metal ions has been a significant area of research in coordination and supramolecular chemistry for several years.

Coordination Chemistry of this compound with Metal Ions

The coordination chemistry of thiazole (B1198619) and benzothiazole derivatives has garnered significant interest due to the versatile binding modes of these ligands and the diverse applications of their metal complexes. mdpi.comnih.gov While specific research on the coordination of this compound with metal ions is not extensively documented in publicly available literature, the principles of its coordination can be inferred from studies on structurally related benzothiazole and thiazole-containing ligands. These ligands typically act as chelating agents, binding to metal ions through nitrogen and oxygen or sulfur donor atoms. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with ligands similar to this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govasianpubs.org A common synthetic route is the reflux of an ethanolic solution of the ligand with a corresponding metal chloride, such as cobalt(II), nickel(II), or copper(II) chloride. asianpubs.orgpnrjournal.com The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization. nih.gov For instance, the synthesis of platinum(II) complexes with Schiff bases of phenyl thiazole has been achieved by reacting the ligand with K₂PtCl₄ in a water-ethanol mixture at room temperature. ekb.eg

The characterization of these metal complexes typically involves a combination of spectroscopic and analytical techniques to determine their structure and properties.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a crucial tool for determining the coordination sites of the ligand. The involvement of the hydroxyl and thiazole/benzothiazole nitrogen atoms in coordination to the metal ion is often inferred from shifts in the characteristic vibrational frequencies of C=N, C-O, and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-IR region. pnrjournal.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence for the ligand-metal interaction. ekb.eg

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight and stoichiometry of the synthesized complexes. nih.govekb.eg

UV-Visible Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complexes and can help in proposing the geometry of the complex. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with related thiazole derivatives have been used to suggest an octahedral geometry. asianpubs.org

Structural and Physical Characterization:

Elemental Analysis: This technique is used to determine the empirical formula of the complexes and to confirm their purity. ekb.eg

Magnetic Susceptibility Measurements: These measurements are employed to determine the magnetic moment of the complexes, which provides insights into the oxidation state and geometry of the central metal ion. For instance, paramagnetic behavior would be expected for many transition metal complexes. pnrjournal.com

Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent (like DMF or DMSO) is measured to determine whether they are electrolytic or non-electrolytic in nature. pnrjournal.com

Based on studies of analogous compounds, it is anticipated that this compound would act as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atom of the thiazole ring, the deprotonated phenolic oxygen, and potentially the nitrogen atom of the benzothiazole ring. The resulting complexes could adopt various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. asianpubs.orgekb.eg

Table 1: Common Techniques for the Characterization of Metal Complexes of Thiazole Derivatives

TechniqueInformation Provided
FT-IR SpectroscopyIdentification of coordination sites (M-N, M-O bonds)
NMR SpectroscopyStructural elucidation in solution
Mass SpectrometryMolecular weight and stoichiometry confirmation
UV-Visible SpectroscopyElectronic transitions and proposed geometry
Elemental AnalysisEmpirical formula and purity
Magnetic SusceptibilityOxidation state and geometry of the metal ion
Molar ConductanceElectrolytic nature of the complex

Photophysical Properties of this compound Metal Complexes

Benzothiazole derivatives are known to be fluorescent, and their coordination to metal ions can significantly modulate their photophysical properties. mdpi.com The emission properties of the resulting complexes are influenced by factors such as the nature of the metal ion, the ligand structure, and the coordination geometry.

Research on luminescent zinc(II) complexes with 2-(2-aminophenyl)benzothiazole derivatives has shown that coordination to the metal can lead to shifts in the emission maxima. mdpi.com For instance, some zinc halide complexes of these ligands exhibit dual-band photoluminescence. mdpi.com The coordination can also influence processes like excited-state intramolecular proton transfer (ESIPT), which is a common feature in molecules with intramolecular hydrogen bonds. mdpi.com

In the case of heavier transition metals like platinum(II) and palladium(II), coordination can lead to phosphorescence due to enhanced intersystem crossing. nih.govresearchgate.net For example, cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole display both intraligand fluorescence and metal-perturbed intraligand phosphorescence. nih.gov The relative intensity of these emissions can be dependent on factors such as the solvent and the presence of oxygen. nih.gov Similarly, luminescent palladium(II) complexes of tridentate (phen-ide)-pyridine-(benzo)thiazole ligands have been synthesized and their photophysical properties studied, showing emission from mixed ligand-centered/metal-to-ligand charge transfer (MLCT) states at low temperatures. researchgate.net

Given these precedents, it is plausible that metal complexes of this compound could exhibit interesting photophysical properties. Coordination to metal ions could lead to:

Modulation of Fluorescence: The fluorescence of the ligand could be enhanced or quenched upon complexation, with shifts in the emission wavelength.

Induction of Phosphorescence: Coordination to heavy metal ions could induce phosphorescence, making the complexes potential candidates for applications such as organic light-emitting diodes (OLEDs).

Sensing Applications: The changes in the photophysical properties upon coordination could be exploited for the development of sensors for specific metal ions.

Further research is necessary to synthesize and characterize the metal complexes of this compound and to explore their photophysical properties in detail.

Table 2: Potential Photophysical Properties of Metal Complexes of this compound based on Analogous Compounds

PropertyPotential Effect of Metal Coordination
Fluorescence Quenching or enhancement; shift in emission wavelength
Phosphorescence Induction upon coordination with heavy metal ions
Excited-State Intramolecular Proton Transfer (ESIPT) Modulation of the ESIPT process
Metal-to-Ligand Charge Transfer (MLCT) Possible low-energy absorption and emission bands

Derivatives and Structure Activity/property Relationship Sar/spr Studies of 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

Rational Design and Synthesis of Analogs of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

The rational design of oxyluciferin analogs is primarily driven by the goal of shifting the bioluminescence emission wavelength, often towards the red and near-infrared (NIR) regions. nih.gov Longer wavelength light exhibits deeper penetration into biological tissues, a highly desirable trait for in vivo imaging. nih.govucl.ac.uk The design strategy generally involves chemical modifications to the core structure of the luciferin (B1168401) precursor, which is then enzymatically converted to the light-emitting oxyluciferin analog.

The synthesis of the key intermediate for many luciferin and oxyluciferin analogs, 2-cyano-6-hydroxybenzothiazole, is a critical step. A common and reliable method involves the demethylation of the 2-cyano-6-methoxy derivative, which can be achieved by fusion with pyridinium (B92312) hydrochloride at high temperatures. semanticscholar.org This intermediate can then be reacted with D-cysteine to form the thiazoline (B8809763) ring of the luciferin analog. semanticscholar.org

One successful design strategy involves extending the π-conjugation of the molecule. For instance, analogs incorporating a vinyl group between the benzothiazole (B30560) and thiazole (B1198619) rings have been synthesized. This extension of the conjugated system is predicted to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby reducing the HOMO-LUMO energy gap and causing a red-shift in the emission wavelength.

Another approach focuses on introducing specific functional groups at various positions on the benzothiazole ring. For example, the design and synthesis of an alkynyl luciferin analog has been reported. This analog, while producing a red-shifted emission compared to the native compound, provides a chemical handle (the alkyne group) for further modification via click chemistry, allowing for the attachment of other molecular probes. nih.gov The synthesis of various other derivatives, including 5-methyl and O-methylated analogs, has also been accomplished to probe the structural requirements for light emission. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives (In Silico and In Vitro)

While formal QSAR studies linking specific biological activities to the structure of oxyluciferin derivatives are not extensively documented in the context of therapeutic action, numerous computational in silico studies have established robust quantitative relationships between the chemical structure and the photophysical properties (QSPR) of these analogs. These studies are pivotal for predicting the emission wavelengths of novel derivatives before undertaking their synthesis.

Computational investigations, often employing Time-Dependent Density Functional Theory (TD-DFT), have systematically evaluated the effects of various substituents on the emission wavelengths of oxyluciferin analogs. nih.gov A key finding from these studies is the strong correlation between the electronic nature of the substituent and the resulting shift in emission wavelength.

A significant QSPR finding is the correlation between the Hammett parameter (σp) of a substituent and the calculated emission wavelength. The Hammett parameter quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. For substitutions at the C7' position of oxyluciferin, a strong linear correlation is observed between the σp value and the emission wavelength. nih.gov This allows for a quantitative prediction of how a new substituent at this position will affect the color of the emitted light.

These in silico models function as predictive tools, guiding the rational design of new analogs with desired spectral properties. For instance, to achieve a red-shifted emission, the model predicts that substituents with strongly negative σp values (strong EDGs) should be incorporated at the C7' position. Conversely, for a blue-shift, substituents with positive σp values (EWGs) are required. nih.gov

The table below summarizes the computationally predicted emission wavelengths for various C7'-substituted oxyluciferin analogs, demonstrating this quantitative relationship.

Substituent at C7'Hammett Parameter (σp)Predicted Emission Wavelength (nm)
-NO₂0.78490.5
-CN0.66517.7
-COCH₃0.50519.5
-CF₃0.54528.3
-H (unsubstituted)0.00579.1
-OH-0.37623.6
-NH₂-0.66632.7
-N(CH₃)₂-0.83643.4

This interactive table is based on data from computational studies aimed at understanding the structure-property relationships of oxyluciferin derivatives. nih.gov

These computational QSPR studies provide a powerful framework for understanding the fundamental principles governing light emission in these molecules and for designing new probes for advanced applications. nih.govnih.gov

Influence of Substituent Effects on the Reactivity and Properties of this compound

The electronic properties of substituents appended to the oxyluciferin core have a profound influence on its photophysical properties, primarily the emission wavelength. This influence is rationalized by the effect these groups have on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the energy, and thus the color, of the emitted photon.

Electron-Donating Groups (EDGs): When an EDG (e.g., -NH₂, -OH, -N(CH₃)₂) is attached to the benzothiazole ring, particularly at the C7' position, it raises the energy of the HOMO significantly more than it affects the LUMO. nih.gov This elevation of the HOMO energy leads to a smaller HOMO-LUMO gap. A smaller energy gap corresponds to the emission of a lower-energy photon, resulting in a bathochromic (red) shift in the emission spectrum. nih.govnih.gov For example, the introduction of a dimethylamino group (-N(CH₃)₂) at the C7' position causes a substantial red shift, with a predicted emission wavelength of 643.4 nm compared to the 579.1 nm of the unsubstituted molecule. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of an EWG (e.g., -NO₂, -CN, -CF₃) at the C7' position tends to lower the energy of both the HOMO and the LUMO. However, the stabilization of the HOMO is more pronounced. This leads to an increase in the HOMO-LUMO gap. nih.gov A larger energy gap results in the emission of a higher-energy photon, causing a hypsochromic (blue) shift in the emission spectrum. The 7'-nitro-oxyluciferin analog, for instance, is predicted to have an emission wavelength of 490.5 nm, a significant blue shift from the parent compound. nih.gov

The following table summarizes the influence of representative substituents at different positions on the predicted emission wavelength of oxyluciferin.

PositionSubstituentSubstituent TypePredicted Emission Wavelength (nm)Wavelength Shift from Unsubstituted (nm)
C7'-NH₂EDG632.7+53.6 (Red Shift)
C7'-NO₂EWG490.5-88.6 (Blue Shift)
C5'-N(CH₃)₂EDG645.3+66.2 (Red Shift)
C5'-CNEWG564.6-14.5 (Blue Shift)
C4'-NH₂EDG569.2-9.9 (Blue Shift)
C4'-NO₂EWG612.3+33.2 (Red Shift)

This interactive table illustrates the complex influence of substituent position and electronic nature on the photophysical properties of oxyluciferin, based on data from computational analyses. nih.gov

These substituent effects provide a clear mechanism for tuning the color of bioluminescence, which is a cornerstone of designing tailored molecular probes for bio-imaging. nih.govnih.gov

Analytical Chemistry Applications of 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

Development of Analytical Methods for Detection and Quantification of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

No published methods for the detection and quantification of this compound were found.

Chromatographic Separation Techniques for this compound and its Metabolites (In Vitro)

There is no available information on the chromatographic separation of this compound or its in vitro metabolites.

Spectrophotometric Methods for the Determination of this compound

No spectrophotometric methods for the determination of this compound have been described in the scientific literature.

Environmental Research Perspectives on 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

Abiotic and Biotic Degradation Studies of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol (In Vitro/Environmental Mimics)

Detailed studies on the degradation of this compound are required to ascertain its persistence and transformation in the environment.

Abiotic Degradation: Research into abiotic degradation pathways would involve subjecting the compound to various environmental conditions without biological influence. Key areas of investigation would include:

Photodegradation: Studies would assess the compound's stability when exposed to simulated sunlight (e.g., using xenon lamps) in aqueous solutions at different pH levels. The degradation kinetics and the identification of transformation products would be crucial. For instance, research on the general benzothiazole (B30560) (BTH) structure has shown that photodegradation can occur through processes like UV-activated peracetic acid treatment, leading to hydroxylation and ring opening. rsc.org Similar studies on this compound would clarify if its existing hydroxyl groups affect the rate and pathway of photodegradation.

Hydrolysis: Investigating the compound's stability in water at various pH values (acidic, neutral, and alkaline) and temperatures would determine its susceptibility to hydrolysis.

Biotic Degradation: Biotic degradation studies would focus on the breakdown of the compound by microorganisms.

Aerobic and Anaerobic Biodegradation: Experiments using activated sludge from wastewater treatment plants or microbial consortia from soil and water would be necessary. d-nb.info Such studies would determine the extent and rate of mineralization (complete breakdown to CO2, water, and inorganic compounds). For related compounds like 2-hydroxybenzothiazole (B105590) (OHBT), bacterial strains such as Rhodococcus have been shown to hydroxylate the molecule further to compounds like 2,6-dihydroxybenzothiazole. researchgate.net Investigating whether similar pathways exist for this compound would be a key research objective.

A hypothetical data table for future research findings could be structured as follows:

Degradation ProcessConditionHalf-life (t½)Major Transformation Products
Photodegradation Simulated Sunlight (pH 7)Data not availableData not available
Hydrolysis Sterile Water (pH 7, 25°C)Data not availableData not available
Aerobic Biodegradation Activated SludgeData not availableData not available
Anaerobic Biodegradation Anoxic SedimentData not availableData not available

Methodologies for Environmental Monitoring of this compound

To detect and quantify this compound in environmental samples such as water, soil, and sediment, robust analytical methodologies would need to be developed and validated.

The general approach for monitoring benzothiazole derivatives involves a two-step process: extraction and concentration from the environmental matrix, followed by instrumental analysis.

Sample Preparation and Extraction: Solid-phase extraction (SPE) is a commonly used technique for extracting and concentrating benzothiazoles from aqueous samples. For solid matrices like soil and sediment, methods such as pressurized liquid extraction (PLE) or ultrasound-assisted solvent extraction (UASE) would be applicable.

Instrumental Analysis: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would be the most suitable techniques for the sensitive and selective determination of this compound. The polarity introduced by the two hydroxyl groups makes it well-suited for liquid chromatography.

A summary of potential monitoring methodologies is presented in the table below.

Analytical TechniqueSample MatrixExtraction MethodDetection MethodLimit of Quantification (LOQ)
LC-MS/MSWaterSolid-Phase Extraction (SPE)Tandem Mass SpectrometryData not available
LC-MS/MSSoil/SedimentPressurized Liquid Extraction (PLE)Tandem Mass SpectrometryData not available
HPLC-UVWaterSolid-Phase Extraction (SPE)UV-Vis DetectorData not available

Further research is essential to develop and validate these methods specifically for this compound and to subsequently apply them in environmental monitoring programs to assess its occurrence and fate.

Future Research Directions and Challenges for 2 4 Hydroxy 2 Thiazolyl Benzothiazol 6 Ol

Emerging Methodologies in the Study of 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

The study of this compound will benefit from a range of emerging methodologies that are revolutionizing chemical and biological research. High-throughput screening (HTS) techniques, for instance, can be employed to rapidly assess the compound's biological activity against a vast array of cellular targets. This can help identify potential therapeutic applications, such as its use as an anticancer or antimicrobial agent. nih.govnih.gov

Advanced spectroscopic and crystallographic techniques will also be crucial in characterizing the compound's structural and electronic properties. These methods can provide detailed insights into the molecule's three-dimensional structure, which is essential for understanding its interactions with biological targets. Furthermore, computational modeling and simulation approaches can be used to predict the compound's behavior and guide the design of new derivatives with enhanced properties. nih.gov

The development of novel "green" synthetic methods will be another important area of research. unipa.it These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous reagents and solvents, and by improving energy efficiency. nih.gov Microwave-assisted organic synthesis (MAOS) is one such technique that has shown promise in accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. nih.gov

Below is a table summarizing potential emerging methodologies for the study of this compound:

MethodologyApplicationPotential Benefits
High-Throughput Screening (HTS)Biological activity screeningRapid identification of therapeutic targets
Advanced SpectroscopyStructural characterizationDetailed understanding of molecular structure
Computational ModelingPrediction of propertiesGuidance for rational drug design
Green Synthetic MethodsEnvironmentally friendly synthesisReduced waste and energy consumption

Interdisciplinary Research Opportunities involving this compound

The unique properties of this compound open up a wide range of interdisciplinary research opportunities. In the field of materials science, for example, the compound's fluorescent properties could be exploited in the development of organic light-emitting diodes (OLEDs) or chemical sensors. nih.gov Its ability to interact with metal ions also suggests potential applications in coordination chemistry and catalysis.

In medicinal chemistry, the compound's benzothiazole (B30560) core, a common feature in many biologically active molecules, makes it a promising candidate for drug discovery. researchgate.netbenthamscience.com Collaborative efforts between chemists, biologists, and pharmacologists will be essential to explore its therapeutic potential. nih.gov For instance, the compound could be investigated as an inhibitor of enzymes involved in disease pathways or as a probe for bioimaging applications. nih.govacs.org

The following table outlines potential interdisciplinary research opportunities for this compound:

FieldResearch AreaPotential Application
Materials ScienceOrganic ElectronicsDevelopment of OLEDs and sensors
Medicinal ChemistryDrug DiscoveryAnticancer and antimicrobial agents
BioimagingCellular ProbesVisualization of biological processes
CatalysisChemical SynthesisDevelopment of novel catalysts

Addressing Synthetic and Mechanistic Challenges in this compound Research

Despite its potential, the study of this compound is not without its challenges. One of the main hurdles is the development of an efficient and scalable synthetic route. nih.govorganic-chemistry.org While several methods exist for the synthesis of benzothiazole derivatives, the specific substitution pattern of this compound may require the development of novel synthetic strategies. pcbiochemres.com

Understanding the compound's mechanism of action will be another key challenge. This will require a combination of experimental and computational approaches to identify its biological targets and elucidate the molecular basis of its activity. nih.gov In silico studies can help predict potential binding sites, while biochemical and cellular assays can be used to validate these predictions. researchgate.net

The table below summarizes the key synthetic and mechanistic challenges in the research of this compound:

ChallengeResearch AreaApproach
Synthetic RouteOrganic SynthesisDevelopment of novel synthetic methods
ScalabilityProcess ChemistryOptimization of reaction conditions
Mechanism of ActionMolecular BiologyTarget identification and validation
Structure-Activity RelationshipMedicinal ChemistrySynthesis and evaluation of derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, microwave-assisted synthesis (e.g., 130°C for 45 min in ethanol) can enhance reaction efficiency and reduce time compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or DMF), catalyst use (e.g., K₂CO₃ for alkylation), and purification via recrystallization or chromatography. Optimization studies should focus on temperature control (e.g., avoiding degradation above 140°C) and stoichiometric ratios to minimize byproducts .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation relies on:

  • UV-Vis Spectroscopy : To identify π→π* transitions (e.g., λmax ~371 nm in methanol) .
  • NMR : ¹H and ¹³C NMR for resolving tautomeric forms and substituent positions.
  • X-ray Crystallography : For precise bond-length measurements (e.g., planar benzothiazole rings with deviations <0.045 Å) .
  • Mass Spectrometry : To confirm molecular weight (C₁₀H₆N₂O₂S, MW 225.30 g/mol) .

Q. What is the natural occurrence and biochemical significance of this compound in firefly bioluminescence?

  • Methodological Answer : This compound, known as Luciola oxyluciferin, is the oxidized product of firefly luciferin and is responsible for light emission in Luciola cruciata. Its tautomeric equilibrium (keto-enol forms) dictates emission wavelength and intensity. Researchers study its tautomerism via pH-dependent fluorescence assays and computational modeling to mimic bioluminescent systems .

Advanced Research Questions

Q. How does tautomerism in this compound influence its spectroscopic properties and biological activity?

  • Methodological Answer : Tautomerism (e.g., keto-enol equilibria) alters electronic transitions, affecting UV-Vis absorbance and fluorescence. For example, the enol form exhibits stronger fluorescence due to extended conjugation. In biological systems, tautomer stability under physiological pH (6–7.4) impacts binding affinity to targets like luciferase. Researchers use time-resolved spectroscopy and DFT calculations to map tautomer populations and correlate them with activity .

Q. What strategies are employed to analyze and resolve contradictions in stability data of this compound under varying pH and temperature conditions?

  • Methodological Answer : Contradictions arise from differing experimental setups. To resolve:

  • Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), then monitor degradation via HPLC.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard conditions.
  • Comparative Studies : Cross-reference data with structurally analogous benzothiazoles (e.g., PIB derivatives) to identify trends in hydrolytic stability .

Q. How can computational chemistry be utilized to predict the interaction mechanisms of this compound with enzymatic targets relevant to its bioactivity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses with targets like luciferase or monoamine oxidase (MAO) using software (e.g., AutoDock Vina).
  • MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with Ser349 in luciferase) over nanosecond timescales.
  • QSAR Models : Corrogate substituent effects (e.g., hydroxyl vs. methoxy groups) on inhibitory potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.